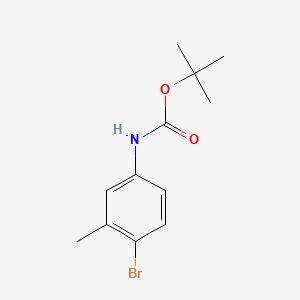

N-BOC-4-bromo-3-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

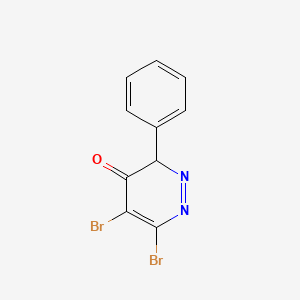

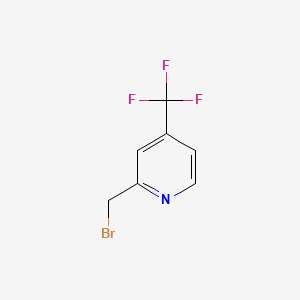

N-BOC-4-bromo-3-methylaniline is a chemical compound with the CAS Number: 654056-82-3 and a molecular weight of 286.17 . It is a solid substance stored in dry conditions at 2-8°C .

Synthesis Analysis

The synthesis of N-BOC-4-bromo-3-methylaniline involves several steps. In one method, 1-bromo-2-methyl-4-nitrobenzene is reacted with activated Raney Nickel in methanol under a hydrogen atmosphere . In another method, the compound is synthesized using palladium catalysis in tetrahydrofuran at 70°C .Molecular Structure Analysis

The linear formula of N-BOC-4-bromo-3-methylaniline is C12H16BrNO2 . The compound has a molecular weight of 286.17 g/mol . The structure of the compound can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

N-BOC-4-bromo-3-methylaniline participates in various chemical reactions. For instance, it may be used in the synthesis of 1,7-dihalo Tröger’s base isomers . It is also suitable for use to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry .Physical And Chemical Properties Analysis

N-BOC-4-bromo-3-methylaniline is a solid substance with a molecular weight of 286.17 g/mol . It is stored in dry conditions at 2-8°C .Applications De Recherche Scientifique

Synthesis and Characterization of Derivatives A study detailed the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions. This process involved a variety of functional groups, leading to the creation of compounds with potential non-linear optical properties. The research highlighted the effectiveness of palladium(0) catalysis in these syntheses and provided insights into the electronic structures of the synthesized analogs through density functional theory (DFT) investigations (Rizwan et al., 2021).

Chemoselective N-Boc Protection The chemoselective N-Boc protection of amines was efficiently catalyzed by a Brønsted acidic ionic liquid, showcasing a mild, solvent-free method that enhances product yields and selectivity for various amines. This study is significant for its contribution to simplifying the protection of amine functionalities in complex organic syntheses (Sunitha et al., 2008).

Guanidinylation Reagents for Amine Protection Research on guanidinylation reagents demonstrated superior performance in converting amines to protected guanidines. This study provided valuable insights into the reactivity and stability of guanidines, which are crucial for developing novel synthetic routes and methodologies in organic chemistry (Gers et al., 2003).

Advanced NMR Spectroscopy in Synthesis Characterization An educational experiment introduced advanced NMR spectroscopy techniques, such as 1-D selective nuclear Overhauser effect (NOE) experiments, to characterize synthesized molecules. This approach not only enriches the educational experience but also emphasizes the importance of advanced NMR methods in the accurate structural determination of complex organic compounds (Hopson et al., 2018).

Safety And Hazards

N-BOC-4-bromo-3-methylaniline is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

tert-butyl N-(4-bromo-3-methylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPPMBXUPCAXHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733097 |

Source

|

| Record name | tert-Butyl (4-bromo-3-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-BOC-4-bromo-3-methylaniline | |

CAS RN |

654056-82-3 |

Source

|

| Record name | tert-Butyl (4-bromo-3-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

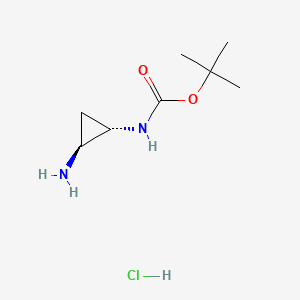

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)

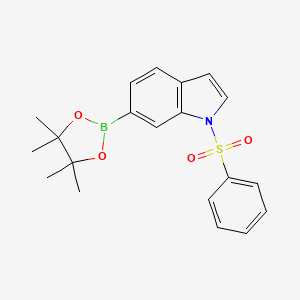

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)

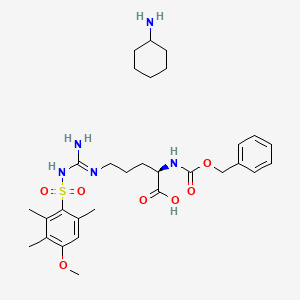

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)